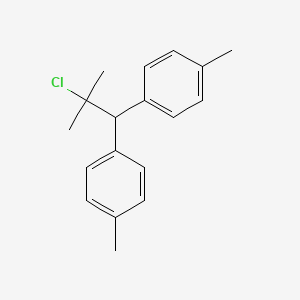
1,1'-(2-Chloro-2-methylpropane-1,1-diyl)bis(4-methylbenzene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(2-Chloro-2-methylpropane-1,1-diyl)bis(4-methylbenzene) is an organic compound characterized by the presence of a chloro-substituted propane core flanked by two methylbenzene (toluene) groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(2-Chloro-2-methylpropane-1,1-diyl)bis(4-methylbenzene) typically involves the reaction of 2-chloro-2-methylpropane with 4-methylbenzene under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The process may include steps such as purification and isolation to ensure the final product meets industry standards.
化学反应分析
Types of Reactions: 1,1’-(2-Chloro-2-methylpropane-1,1-diyl)bis(4-methylbenzene) can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other related compounds.
科学研究应用
1,1’-(2-Chloro-2-methylpropane-1,1-diyl)bis(4-methylbenzene) has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 1,1’-(2-Chloro-2-methylpropane-1,1-diyl)bis(4-methylbenzene) exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chloro group and the methylbenzene moieties play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The specific pathways involved depend on the context of its application, whether in chemical synthesis, biological studies, or industrial processes.
相似化合物的比较
- 1,2-Dichloro-2-methylpropane
- 1-Chloro-2-methylpropene
- 1,3-Dichloro-2-(chloromethyl)-2-methylpropane
Comparison: 1,1’-(2-Chloro-2-methylpropane-1,1-diyl)bis(4-methylbenzene) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns, stability, and potential applications. For instance, the presence of two methylbenzene groups can enhance its solubility in organic solvents and influence its interactions with other molecules.
This detailed article provides a comprehensive overview of 1,1’-(2-Chloro-2-methylpropane-1,1-diyl)bis(4-methylbenzene), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
62897-71-6 |
|---|---|
分子式 |
C18H21Cl |
分子量 |
272.8 g/mol |
IUPAC 名称 |
1-[2-chloro-2-methyl-1-(4-methylphenyl)propyl]-4-methylbenzene |
InChI |
InChI=1S/C18H21Cl/c1-13-5-9-15(10-6-13)17(18(3,4)19)16-11-7-14(2)8-12-16/h5-12,17H,1-4H3 |
InChI 键 |
BELJHOMTPNEIDS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)C(C)(C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


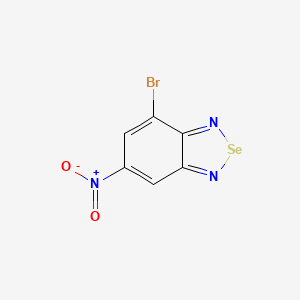
![Dimethyl ({[(methoxycarbonyl)amino]methoxy}methyl)phosphonate](/img/structure/B14508191.png)
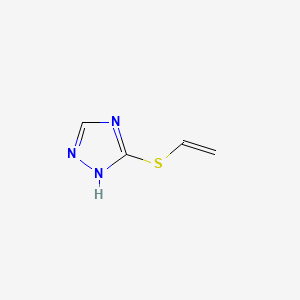


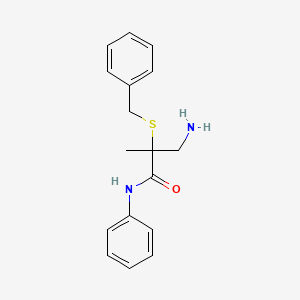
![1,1',3,3',6,6',7,7'-Octahydro-2H,2'H-[6,6'-bipurine]-2,2'-dione](/img/structure/B14508215.png)

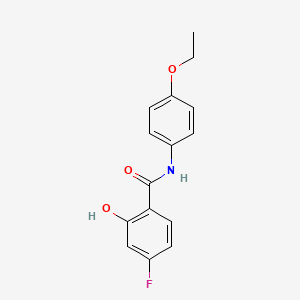
![2,6-Dimethyl-1-(2-{[(propan-2-yl)oxy]sulfonyl}ethyl)pyridin-1-ium chloride](/img/structure/B14508240.png)
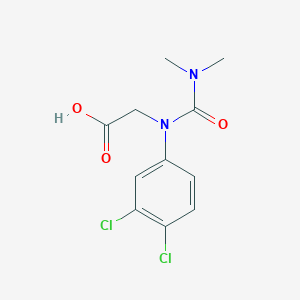
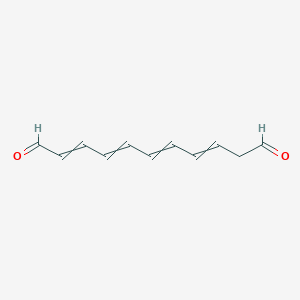
![4-Methyl-2-[2-(4-nitrophenyl)ethenyl]-1,3-dioxolane](/img/structure/B14508257.png)
![1-({1,3-Bis[(2-ethylhexyl)oxy]propan-2-YL}oxy)dodecane](/img/structure/B14508258.png)
